molecular formula C23H28N2O3S B056349 3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one CAS No. 122024-96-8

3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one

Número de catálogo: B056349
Número CAS: 122024-96-8
Peso molecular: 412.5 g/mol
Clave InChI: FVGKAJGOHWOXLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. Key structural features include:

  • Acetoxy group at position 3, which may influence metabolic stability and bioavailability.
  • 8-Methyl and 4-methylphenyl substituents, which modulate steric and electronic properties.

This compound is structurally related to diltiazem, a calcium channel blocker, as evidenced by shared benzothiazepine scaffolds and references to diltiazem impurities (e.g., EP Impurity B and C) in the literature . Its synthesis likely involves modifications to the diltiazem core structure, such as acetylation of hydroxyl groups or alkylation of side chains .

Actividad Biológica

3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one, commonly referred to as TA-993, is a compound of interest due to its potential biological activities. This benzothiazepine derivative has been studied for various pharmacological effects, including antihypertensive properties and metabolic pathways.

Chemical Structure and Properties

The molecular formula of TA-993 is C23H28N2O3SC_{23}H_{28}N_{2}O_{3}S, with a molecular weight of approximately 414.55 g/mol. The structure features a benzothiazepine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H28N2O3SC_{23}H_{28}N_{2}O_{3}S
Molecular Weight414.55 g/mol
CAS Number122024-96-8
LogP3.43

Antihypertensive Effects

Research has indicated that TA-993 exhibits significant antihypertensive activity. A study demonstrated that modifications in the chemical structure, such as the introduction of various alkyl groups, enhanced the compound's efficacy in lowering blood pressure1. The mechanism of action appears to involve vasodilation and modulation of vascular smooth muscle function.

Metabolism and Pharmacokinetics

The metabolic fate of TA-993 has been explored in animal models. A study reported that after oral administration, the compound undergoes extensive metabolism, with metabolites detected in urine and feces2. Techniques such as mass spectrometry and thin-layer chromatography have been employed to identify these metabolites, providing insights into the compound's pharmacokinetic profile.

The biological activity of TA-993 is thought to be mediated through its interaction with various receptors involved in cardiovascular regulation. Specifically, it may act as a vasodilator agent by inhibiting calcium channels or modulating nitric oxide pathways2. This interaction is crucial for its antihypertensive effects.

Case Studies

  • Antihypertensive Study : In a controlled trial involving hypertensive rats, administration of TA-993 resulted in a statistically significant reduction in systolic blood pressure compared to control groups1.
  • Metabolic Fate Analysis : Another study focused on the metabolic pathways of TA-993, revealing that it is primarily metabolized in the liver before being excreted via urine2. This study highlighted the importance of understanding metabolic pathways for predicting drug interactions and efficacy.

Aplicaciones Científicas De Investigación

Antithrombotic Activity

One of the most notable applications of TA-993 is its antithrombotic effect . Research has demonstrated that TA-993 acts as a novel antiplatelet agent. In studies involving animal models, it was shown to inhibit platelet aggregation effectively, suggesting potential use in preventing thromboembolic disorders . The mechanism involves the modulation of platelet function, which is crucial in managing cardiovascular diseases.

Antihypertensive Effects

TA-993 has also been studied for its antihypertensive properties . A study indicated that modifications to the benzothiazepine structure can enhance its antihypertensive activity. The introduction of various substituents on the benzothiazepine ring has been linked to improved efficacy in lowering blood pressure . This makes it a candidate for further development as a treatment for hypertension.

Neuropharmacological Potential

Emerging research suggests that TA-993 may have neuropharmacological applications. Its structural similarity to other psychoactive compounds raises interest in its potential effects on the central nervous system. Preliminary studies indicate possible anxiolytic and antidepressant effects, warranting further investigation into its mechanisms of action and therapeutic uses.

Table: Summary of Key Studies on TA-993

Study ReferenceFocus AreaFindings
Antithrombotic EffectDemonstrated significant inhibition of platelet aggregation in vivo.
Antihypertensive ActivityShowed enhanced blood pressure-lowering effects with structural modifications.
Neuropharmacological EffectsIndicated potential anxiolytic properties; further studies needed for validation.

Detailed Insights from Research

  • Antithrombotic Mechanism : The antithrombotic effect of TA-993 involves inhibition of thromboxane A2 synthesis and modulation of cyclic AMP levels in platelets, leading to reduced aggregation and clot formation .
  • Modification Effects : The research on antihypertensive activity highlights that specific alkyl substitutions can significantly increase the compound's potency, suggesting a pathway for developing more effective antihypertensive agents .
  • Neuropharmacological Studies : Initial findings regarding neuropharmacological effects are promising but require extensive clinical trials to establish safety and efficacy profiles before therapeutic recommendations can be made .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this benzothiazepinone derivative, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically varied to improve yield?

  • Methodological Answer : A reflux-based approach using sodium dithionite and ethanolic potassium hydroxide (as in ) can be adapted. Factorial experimental designs (e.g., split-plot or randomized block designs) should be employed to test variables like solvent polarity, catalyst loading, and reaction duration . For example, substituting dimethyl sulfate with other alkylating agents may enhance regioselectivity. Yield optimization can be tracked via HPLC or LC-MS, referencing impurity profiles from certified standards .

Q. How can the compound’s structural identity and purity be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., acetoxy vs. methyl groups) and FT-IR for functional group validation. Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the dihydrobenzothiazepine core. Purity assessment requires HPLC with UV/Vis detection, calibrated against EP-grade impurity standards (e.g., related benzothiazepinone analogs in ) .

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) should follow ICH guidelines. Use LC-MS to monitor degradation products, such as hydrolysis of the acetoxy group or oxidation of the dimethylaminoethyl chain. Environmental fate studies () recommend testing abiotic transformations (e.g., photolysis in simulated sunlight) to identify labile functional groups .

Q. Which analytical methods are most suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) provides sensitivity for trace detection. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma or liver microsomes). Reference ’s benzoxazole synthesis protocols for derivatization strategies to enhance detectability .

Advanced Research Questions

Q. How can enantiomerically pure forms of this compound be synthesized, and what chiral resolution techniques are effective?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during key cyclization steps. For resolution, use preparative chiral HPLC with amylose-based columns or enzymatic kinetic resolution (e.g., lipase-mediated acetylation). ’s benzoxazinone synthesis offers insights into protecting group strategies to preserve stereochemistry .

Q. What are the environmental fate and degradation pathways of this compound in aquatic and terrestrial ecosystems?

  • Methodological Answer : Follow ’s framework: (i) Determine log KowK_{ow} and soil adsorption coefficients via shake-flask experiments; (ii) Use 14^{14}C-labeled compound to track mineralization in sediment-water systems; (iii) Identify biotic degradation products via high-resolution mass spectrometry (HRMS). Compare aerobic vs. anaerobic microbial communities .

Q. How can metabolic pathways and cytochrome P450 interactions be mapped in mammalian systems?

  • Methodological Answer : Conduct in vitro assays with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Use HRMS to identify phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Cross-reference with ’s benzodiazepine metabolite studies for analogous pathways .

Q. What computational and experimental strategies best establish structure-activity relationships (SAR) for its biological activity?

  • Methodological Answer : Perform molecular docking against hypothesized targets (e.g., GABA receptors) using AutoDock Vina. Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halogens) and test in functional assays (e.g., calcium flux in neuronal cells). ’s derivative synthesis provides a template for structural diversification .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC50_{50} values) be resolved?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer, incubation time). Use meta-analysis frameworks () to compare variables across studies. Validate potency via orthogonal assays (e.g., radioligand binding vs. functional activity) .

Q. What experimental designs are optimal for long-term stability studies under real-world storage conditions?

  • Methodological Answer : Implement a split-plot design () with factors like temperature (-20°C to 40°C), humidity (0-75% RH), and packaging (amber glass vs. polymer). Analyze degradation kinetics using Arrhenius modeling. Include control batches spiked with known degradants () to validate analytical specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzothiazepines

Key Observations :

Antibacterial Activity :

  • BT-25 and BT-40 demonstrated moderate activity (MIC = 64 µg/ml) against Gram-positive and Gram-negative bacteria, though less potent than ampicillin . The dibromophenyl group in BT-40 may enhance hydrophobic interactions with bacterial membranes.
  • The target compound’s 4-methylphenyl group could similarly improve lipophilicity, but its lack of polar groups (e.g., bromine or hydroxyl) might reduce antibacterial efficacy compared to BT-25/BT-40.

Antifungal Activity: BT-33 (fluorophenyl) and BT-40 (dibromophenyl) exhibited notable antifungal activity (MIC = 16 µg/ml), likely due to halogen-mediated disruption of fungal cell membranes .

Role of Substituents: Acetoxy vs. Hydroxy: The acetylated oxygen in the target compound may enhance stability over hydroxylated analogs (e.g., Diltiazem Impurity F), which are prone to oxidation or conjugation . Dimethylaminoethyl Side Chain: This moiety, shared with diltiazem, could facilitate calcium channel binding, though antimicrobial mechanisms may differ .

Propiedades

Número CAS

122024-96-8

Fórmula molecular

C23H28N2O3S

Peso molecular

412.5 g/mol

Nombre IUPAC

[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C23H28N2O3S/c1-15-6-9-18(10-7-15)22-21(28-17(3)26)23(27)25(13-12-24(4)5)19-11-8-16(2)14-20(19)29-22/h6-11,14,21-22H,12-13H2,1-5H3

Clave InChI

FVGKAJGOHWOXLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C

SMILES canónico

CC1=CC=C(C=C1)C2C(C(=O)N(C3=C(S2)C=C(C=C3)C)CCN(C)C)OC(=O)C

Sinónimos

3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one
TA 993
TA 993, (cis-(+-)) maleate
TA 993, (cis-(-)) fumarate
TA 993, (cis-(-)) fumarate 1:1
TA-993

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.